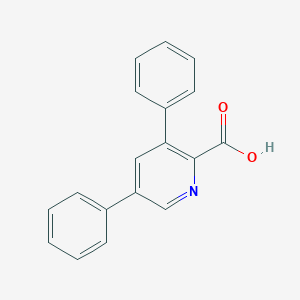![molecular formula C21H16N4OS B188057 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 5930-17-6](/img/structure/B188057.png)
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been studied extensively for its potential therapeutic applications in cancer treatment and metabolic disorders. In
Mechanism Of Action
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone selectively targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many types of cancer, and targeting this enzyme with 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been shown to inhibit cancer cell growth and proliferation. 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone binds to the active site of glutaminase and inhibits its activity, leading to a decrease in glutamine metabolism and an increase in reactive oxygen species (ROS) production. This increase in ROS production can lead to apoptosis of cancer cells.
Biochemical And Physiological Effects
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in glutamine metabolism and an increase in ROS production. This increase in ROS production can lead to apoptosis of cancer cells. 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has also been shown to have potential therapeutic applications in metabolic disorders such as obesity and diabetes, as glutaminase plays a key role in regulating glucose and lipid metabolism.
Advantages And Limitations For Lab Experiments
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has several advantages for lab experiments, including its selectivity for glutaminase and its potential therapeutic applications in cancer and metabolic disorders. However, 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone. One area of research is the development of more potent and selective glutaminase inhibitors based on the structure of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone. Another area of research is the investigation of the potential therapeutic applications of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to investigate the potential toxicity of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone and its derivatives, as well as their pharmacokinetic properties in vivo.
Synthesis Methods
The synthesis of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone involves the reaction of 4-bromobiphenyl with potassium thioacetate to form 4-(phenylthio)biphenyl. This intermediate is then reacted with 5-phenyl-1H-tetrazole-1-thiol and ethyl chloroacetate to yield 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone. The synthesis of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been optimized to increase yield and purity, and various modifications have been made to the reaction conditions to improve the efficiency of the synthesis.
Scientific Research Applications
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been extensively studied for its potential therapeutic applications in cancer treatment and metabolic disorders. Glutaminase is overexpressed in many types of cancer, and targeting this enzyme with 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been shown to inhibit cancer cell growth and proliferation. 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has also been studied for its potential use in the treatment of metabolic disorders such as obesity and diabetes, as glutaminase plays a key role in regulating glucose and lipid metabolism.
properties
CAS RN |
5930-17-6 |
|---|---|
Product Name |
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone |
Molecular Formula |
C21H16N4OS |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-(4-phenylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C21H16N4OS/c26-20(18-13-11-17(12-14-18)16-7-3-1-4-8-16)15-27-21-22-23-24-25(21)19-9-5-2-6-10-19/h1-14H,15H2 |
InChI Key |
FKUGUTWRIYZHJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



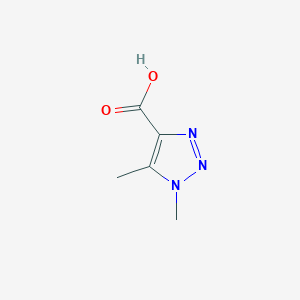
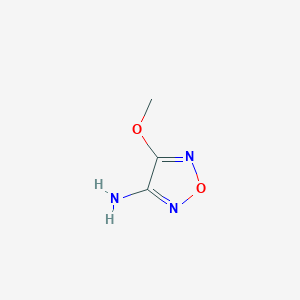
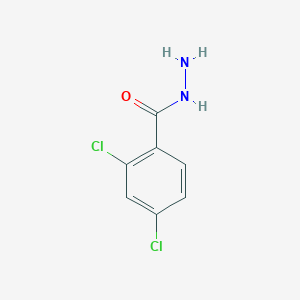
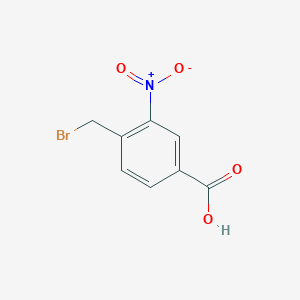
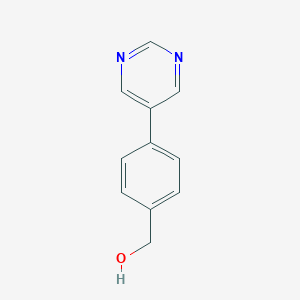
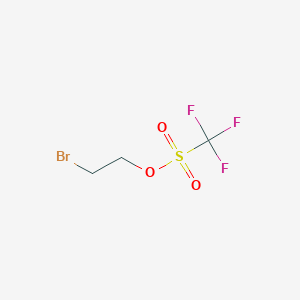

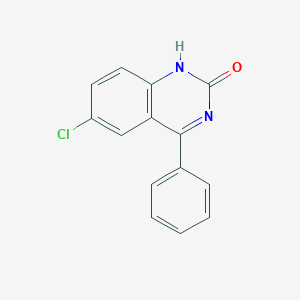
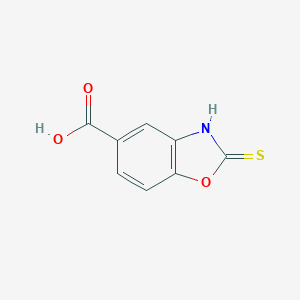
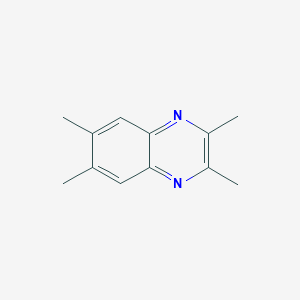
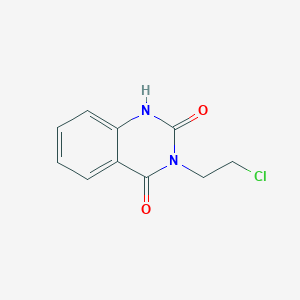
![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)
